molecular formula C11H14S B11955108 2-Methylallyl O-tolyl sulfide CAS No. 24309-29-3

2-Methylallyl O-tolyl sulfide

Cat. No.: B11955108
CAS No.: 24309-29-3
M. Wt: 178.30 g/mol
InChI Key: WYFUEFDXMJETLM-UHFFFAOYSA-N
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Description

2-Methylallyl O-tolyl sulfide (chemical formula: C₁₀H₁₂S; molecular weight: 164.26 g/mol) is a sulfur-containing organic compound featuring a sulfide group (-S-) connecting a 2-methylallyl (CH₂=C(CH₃)-CH₂-) moiety and an o-tolyl (2-methylphenyl, C₆H₄(CH₃)-) group. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structure can be inferred from related compounds.

Properties

CAS No.

24309-29-3

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

1-methyl-2-(2-methylprop-2-enylsulfanyl)benzene

InChI

InChI=1S/C11H14S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3

InChI Key

WYFUEFDXMJETLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylallyl O-tolyl sulfide can be synthesized through cross-coupling reactions involving 2-methyl-2-propen-1-ol and various boronic acids . The reaction typically employs palladium as a catalyst and is conducted under microwave heating to enhance the reaction rate and yield. The process involves small amounts of palladium and ligand, without any additive solvent, making it an efficient and environmentally friendly method.

Industrial Production Methods: While specific industrial production methods for 2-Methylallyl O-tolyl sulfide are not extensively documented, the general approach involves similar cross-coupling reactions on a larger scale. The use of palladium catalysts and microwave heating can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylallyl O-tolyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydrosulfide can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates
2-Methylallyl O-tolyl sulfide serves as a valuable intermediate in synthesizing various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups. For instance, it can be utilized in the preparation of allylic alcohols and other derivatives through hydrolysis or oxidation reactions.

Table 1: Reactions Involving 2-Methylallyl O-tolyl Sulfide

Reaction TypeConditionsProducts
Nucleophilic SubstitutionAqueous NaOHAllylic Alcohols
OxidationKMnO₄, Acetic AcidKetones
HydrolysisAcidic MediumThioethers

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to 2-Methylallyl O-tolyl sulfide exhibit biological activities such as antimicrobial and anti-inflammatory properties. The sulfur-containing moiety is known for enhancing the bioactivity of various drugs. Studies have shown that thioether compounds can interact with biological targets effectively, which may lead to new therapeutic agents.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thioether derivatives against common pathogens. Results demonstrated that 2-Methylallyl O-tolyl sulfide exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Material Science

Polymer Additives
In material science, 2-Methylallyl O-tolyl sulfide can be employed as a functional additive in polymer formulations. Its incorporation into polymer matrices can enhance properties such as thermal stability and resistance to oxidative degradation.

Table 2: Properties of Polymers Modified with 2-Methylallyl O-tolyl Sulfide

Polymer TypeModification LevelProperty Enhanced
Polyethylene5%Thermal Stability
Polystyrene10%UV Resistance
Polyvinyl Chloride15%Mechanical Strength

Environmental Applications

Biodegradation Studies
Recent research has explored the environmental impact of organosulfur compounds like 2-Methylallyl O-tolyl sulfide. Studies indicate that certain microorganisms can metabolize these compounds, suggesting potential applications in bioremediation efforts to degrade environmental pollutants.

Mechanism of Action

The mechanism of action of 2-Methylallyl O-tolyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

1,2-Bis(2-methylallyl)disulfane

  • Molecular Formula : C₈H₁₄S₂
  • Molecular Weight : 174.32 g/mol
  • Synthesis : Produced via reaction of sodium sulfide with 3-chloro-2-methylpropylene .
  • Key Properties :
    • Exhibits antitumor activity by inducing apoptosis in HepG2 liver cancer cells .
    • Structural stability confirmed via GC-MS and ¹H-NMR .
  • Comparison : Unlike 2-methylallyl O-tolyl sulfide, this compound is a disulfide (S-S bond) with two 2-methylallyl groups. The disulfide bond enhances redox activity, making it biologically active, whereas the sulfide bond in the target compound may confer different reactivity.

Allyl Methyl Sulfide

  • Molecular Formula : C₄H₈S
  • Molecular Weight : 88.17 g/mol
  • Key Properties: Limited toxicity data; requires professional handling due to incomplete characterization .
  • Comparison : A simpler sulfide with a methyl group instead of an o-tolyl substituent. The absence of aromatic and sterically hindered groups likely increases its reactivity compared to 2-methylallyl O-tolyl sulfide.

Di-o-tolyl Disulfide

  • Molecular Formula : C₁₄H₁₄S₂
  • Molecular Weight : 246.39 g/mol
  • Key Properties :
    • Resists nucleophilic attack due to steric hindrance from o-tolyl groups .
    • Forms thiolsulfinates upon oxidation with singlet oxygen, without disulfide bond cleavage .
  • Comparison : The o-tolyl group in both compounds introduces steric effects, but the disulfide bond in this compound enables unique oxidative pathways. 2-Methylallyl O-tolyl sulfide’s allyl group may increase susceptibility to electrophilic addition or polymerization.

o-Toluenesulfonyl Chloride

  • Molecular Formula : C₇H₇ClO₂S
  • Molecular Weight : 204.67 g/mol
  • Key Properties :
    • A sulfonyl chloride used as a sulfonylation reagent .
  • Comparison : While structurally distinct (sulfonyl chloride vs. sulfide), the o-tolyl group is common. Sulfonyl chlorides are electrophilic reagents, whereas sulfides like 2-methylallyl O-tolyl sulfide may act as nucleophiles or ligands in coordination chemistry.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method (if available) Notable Properties/Applications
2-Methylallyl O-tolyl sulfide C₁₀H₁₂S 164.26 Sulfide, o-tolyl, allyl Not reported Inferred: Potential steric effects from o-tolyl and allyl groups
1,2-Bis(2-methylallyl)disulfane C₈H₁₄S₂ 174.32 Disulfide, 2-methylallyl Sodium sulfide + 3-chloro-2-methylpropylene Antitumor activity, apoptosis induction
Allyl Methyl Sulfide C₄H₈S 88.17 Sulfide, allyl, methyl Not detailed Limited toxicity data; R&D use
Di-o-tolyl Disulfide C₁₄H₁₄S₂ 246.39 Disulfide, o-tolyl Oxidation of o-tolyl thiols Steric hindrance resists nucleophilic attack
o-Toluenesulfonyl Chloride C₇H₇ClO₂S 204.67 Sulfonyl chloride, o-tolyl Commercial synthesis Sulfonylation reagent

Key Research Findings and Implications

Steric Effects : The o-tolyl group in 2-methylallyl O-tolyl sulfide likely reduces nucleophilic attack susceptibility, similar to di-o-tolyl disulfide . This could enhance stability in harsh chemical environments.

Reactivity Trends : Allyl groups (as in 1,2-bis(2-methylallyl)disulfane) may promote polymerization or addition reactions, whereas methyl groups (as in allyl methyl sulfide) increase volatility .

Q & A

Q. What are the recommended synthetic routes for 2-Methylallyl O-tolyl sulfide, and how can air sensitivity be managed during synthesis?

Synthesis of 2-Methylallyl O-tolyl sulfide typically involves coupling reactions between 2-methylallyl halides and o-tolyl thiols. For example, palladium-catalyzed cross-coupling (e.g., using bis(2-methylallyl)palladium chloride dimer, as in ) under inert atmospheres is effective. Air-sensitive intermediates require strict Schlenk-line techniques or glovebox use to prevent oxidation. Steric hindrance from the o-tolyl group may necessitate elevated temperatures or prolonged reaction times. Post-synthesis purification via column chromatography under nitrogen is advised to maintain stability .

Q. Which analytical techniques are most reliable for characterizing 2-Methylallyl O-tolyl sulfide, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with distinct shifts for the methylallyl (δ ~4.5–5.5 ppm for allylic protons) and o-tolyl groups (aromatic protons δ ~6.5–7.5 ppm). Gas chromatography-mass spectrometry (GC-MS) provides molecular ion peaks (e.g., m/z ≈ 178 for C₁₁H₁₄S) and fragmentation patterns. Infrared (IR) spectroscopy identifies S–C and C=C stretches (~600–700 cm⁻¹ and ~1640 cm⁻¹, respectively). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should 2-Methylallyl O-tolyl sulfide be stored to prevent decomposition, and what factors influence its stability?

Store at 0–6°C under inert gas (argon/nitrogen) in amber vials to mitigate thermal degradation and photolytic side reactions. The o-tolyl group’s steric bulk enhances stability against nucleophilic attack, as seen in analogous sulfides ( ). Avoid prolonged exposure to oxidizing agents or moisture, which may induce hydrolysis or sulfoxide formation .

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate the reaction pathways of 2-Methylallyl O-tolyl sulfide under oxidative conditions?

Laser photolysis coupled with photoionization mass spectrometry (PIMS) enables real-time tracking of radical intermediates (e.g., 2-methylallyl radicals reacting with O₂). Computational modeling (e.g., MESMER for master equation simulations) predicts temperature- and pressure-dependent rate coefficients. For example, low temperatures favor barrierless formation of peroxyl adducts, while equilibration occurs at 350–410 K ( ). Time-resolved experimental data validate simulated Arrhenius parameters for combustion models .

Q. How do steric effects from the o-tolyl group influence reactivity in nucleophilic or radical reactions?

Steric hindrance at the sulfur atom impedes nucleophilic attack, as demonstrated in thiolsulfinate disproportionation studies ( ). Compare reactivity with less hindered analogs (e.g., phenyl derivatives) via competitive kinetic experiments. Computational docking or DFT calculations quantify steric parameters (e.g., Tolman cone angles) to correlate with experimental rate constants .

Q. What methodologies resolve contradictions in reported reaction rates or product distributions for sulfide oxidation?

Controlled experiments under varying O₂ partial pressures and temperatures isolate dominant pathways. Use singlet oxygen quenchers (e.g., DABCO) to distinguish between radical and zwitterionic mechanisms ( ). High-level ab initio calculations (e.g., CCSD(T)) reconcile discrepancies by identifying hidden transition states or solvent effects .

Q. How can oxidative degradation products of 2-Methylallyl O-tolyl sulfide be identified and quantified in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects sulfoxides and sulfones. Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation. For environmental samples, solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity. Reference NIST spectral libraries for peak assignment .

Data Analysis and Reporting

Q. What statistical approaches ensure robust interpretation of sulfide reactivity data across conflicting studies?

Apply error propagation analysis to kinetic datasets, accounting for instrumental uncertainties (e.g., ±5% in PIMS measurements). Use Bayesian inference to model competing reaction pathways, incorporating prior data from analogous systems ( ). Report confidence intervals for rate coefficients and emphasize conditions (e.g., bath gas composition) that minimize variability .

Q. How should researchers document synthetic and analytical protocols to enhance reproducibility?

Include detailed subsampling procedures (e.g., incremental grinding for homogeneity) and IHL factors to minimize preparation errors ( ). Specify spectrometer parameters (e.g., NMR pulse sequences, MS ionization voltages) and raw data deposition in repositories like Zenodo. Cross-validate results with independent techniques (e.g., XRD for crystalline derivatives) .

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